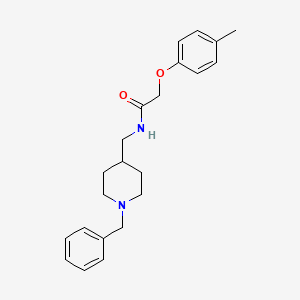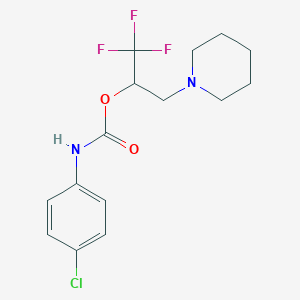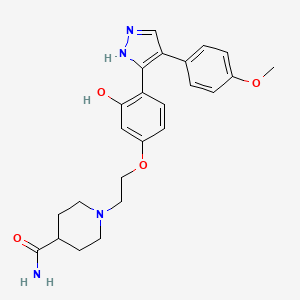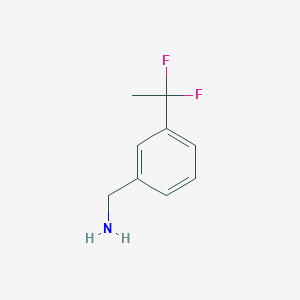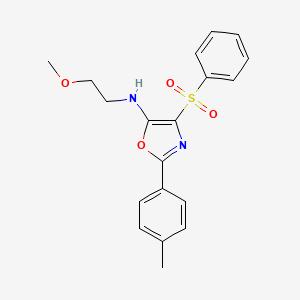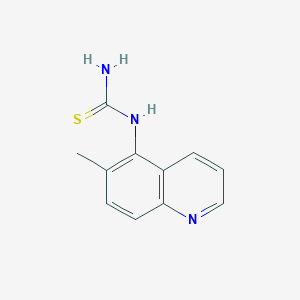
(6-Methylquinolin-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylquinolin-5-yl)thiourea is a compound with a unique structure. It has a molecular formula of C11H11N3S and a molecular weight of 217.29. It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of (6-Methylquinolin-5-yl)thiourea is characterized by the presence of a quinoline ring, a thiourea group, and a methyl group. The quinoline ring is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, can participate in various chemical reactions. For instance, they can react with HCN to form cyanohydrins .Physical And Chemical Properties Analysis
(6-Methylquinolin-5-yl)thiourea is a powder in physical form . Its molecular weight is 217.29.Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
(6-Methylquinolin-5-yl)thiourea derivatives have been researched for their antibacterial and antimicrobial properties. Dolan et al. (2016) synthesized a series of thiourea-containing compounds, with one demonstrating bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This compound and its derivatives were also found to be non-toxic in in vivo toxicity tests using Galleria mellonella larvae, suggesting potential as a new class of antibiotics (Dolan et al., 2016). Similarly, a study by Keche and Kamble (2014) showed that 2-methylquinazolin-4(3H)-one derivatives with thiourea functionalities exhibited notable anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Antitumor Activity
Research has also been conducted on the antitumor properties of thiourea derivatives. Li et al. (2006) reported the synthesis of N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework compounds that showed inhibitory activities against the human lung adenocarcinoma cell line SPAC1, indicating potential as protein tyrosine kinase inhibitors (Li et al., 2006). Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, showing significant cytotoxicity against various cancer cell lines (Eshghi et al., 2019).
DNA Binding and Tyrosinase Inhibitory Properties
The DNA binding behavior of thiourea derivatives has been explored. Lamani et al. (2010) synthesized 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives, which showed effective in vitro cytotoxicity and notable DNA binding interactions (Lamani et al., 2010). Moreover, Genc et al. (2014) synthesized isoquinoline urea/thiourea derivatives with tyrosinase inhibitory effects, highlighting their potential in enzyme inhibition and therapeutic applications (Genc et al., 2014).
Orientations Futures
(6-Methylquinolin-5-yl)thiourea, due to its unique structure, has attracted attention from researchers across various scientific fields. There is a continuous need for safer and more effective compounds in medicinal chemistry, and thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, could be further developed to explore their biological activity . The quinoline nucleus, present in the compound, is a focus of medicinal chemistry research, particularly in attempts to synthesize and investigate new structural prototypes with more effective antimicrobial and anticancer activity .
Propriétés
IUPAC Name |
(6-methylquinolin-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXJLDCVVZZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-5-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

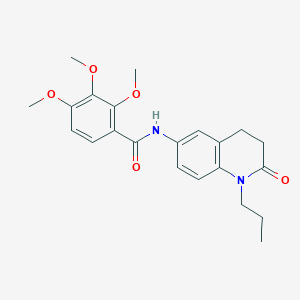
![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)
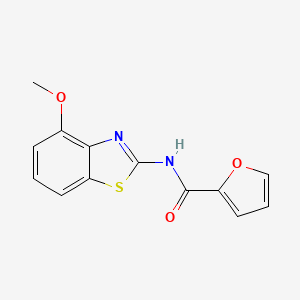
![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
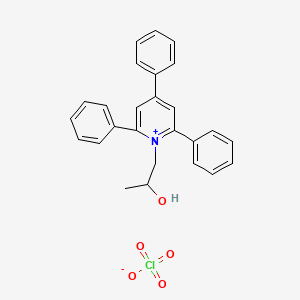
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
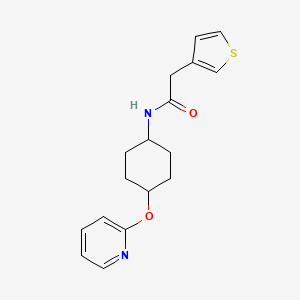
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
